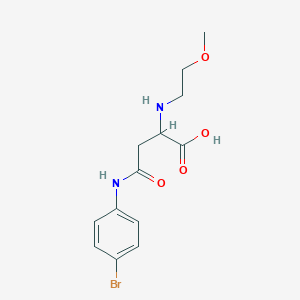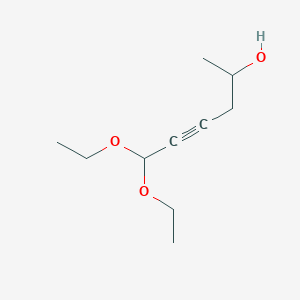
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has been used in scientific research for its anti-inflammatory and anticancer properties. This compound was first synthesized in 2002 by Bayer AG, a German pharmaceutical company, and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Novel Surfactant Synthesis
A new surfactant incorporating 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid was synthesized using a copper-catalyzed cross-coupling reaction. This compound, with a benzene spacer, has been analyzed through various spectroscopic methods, revealing its ability to form large-diameter premicellar aggregation below the critical micelle concentration (CMC). This unique property suggests its potential utility in diverse applications ranging from drug delivery systems to nanotechnology (Minggui Chen, Xin Hu, M. Fu, 2013).
Organic Synthesis and Reactivity
The compound has been explored in the context of organic synthesis and chemical reactivity, particularly in the formation of benzopyrroloxazine derivatives through reactions with 2-(aminophenyl)methanol. Quantum-chemical calculations have provided insights into the reactivity of these molecules, indicating a preference for nucleophilic attack at specific sites within the molecule, leading to the formation of complex organic structures. Such studies contribute to our understanding of organic reaction mechanisms and the design of novel organic compounds (Olga A. Amalʼchieva, V. Grinev, I. A. Demeshko, A. Yegorova, 2022).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-oxobutanoic acids have been utilized in the development of sensitive assays, such as ELISAs, for detecting organophosphorous insecticides in agricultural samples. This illustrates the compound's role in enhancing food safety and environmental protection by enabling the detection of harmful pesticide residues (Qi Zhang, Qin Sun, Baishi Hu, Qing Shen, Gang Yang, Xiao Liang, Xiaoqi Sun, Fengquan Liu, 2008).
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopy and supramolecular studies have been applied to derivatives of 4-oxobutanoic acid, providing detailed insights into their molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of such compounds, which can inform their potential applications in material science, pharmaceuticals, and beyond (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, L. C. Oliveira, F. C. Machado, 2017).
Antioxidant Properties
Research on nitrogen-containing bromophenols derived from marine algae has uncovered compounds structurally related to 4-((4-bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, demonstrating significant antioxidant activities. These findings suggest the potential therapeutic applications of such compounds in preventing or treating diseases associated with oxidative stress (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-gui Wang, 2012).
Eigenschaften
IUPAC Name |
4-(4-bromoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-20-7-6-15-11(13(18)19)8-12(17)16-10-4-2-9(14)3-5-10/h2-5,11,15H,6-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMLQBQYMBSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)



![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2616918.png)

![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)


![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)
![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)

![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)